3-Amino-4-isothiazolecarboxylic acid
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Overview
Description
3-Amino-4-isothiazolecarboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isothiazolecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization and oxidation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-isothiazolecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline solution is commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isothiazole derivatives, which can have different functional groups attached to the ring structure .
Scientific Research Applications
3-Amino-4-isothiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A related compound with a similar ring structure but different functional groups.
Isothiazole: Shares the isothiazole ring but with variations in substituents.
Thiadiazole: Contains a similar heterocyclic structure with sulfur and nitrogen atoms.
Uniqueness
3-Amino-4-isothiazolecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-amino-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLMKJGLPMRAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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